

Application Notes and Protocols for PF-06843195 in Mouse Models

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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the selective PI3K α inhibitor, **PF-06843195**, in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy of this compound.

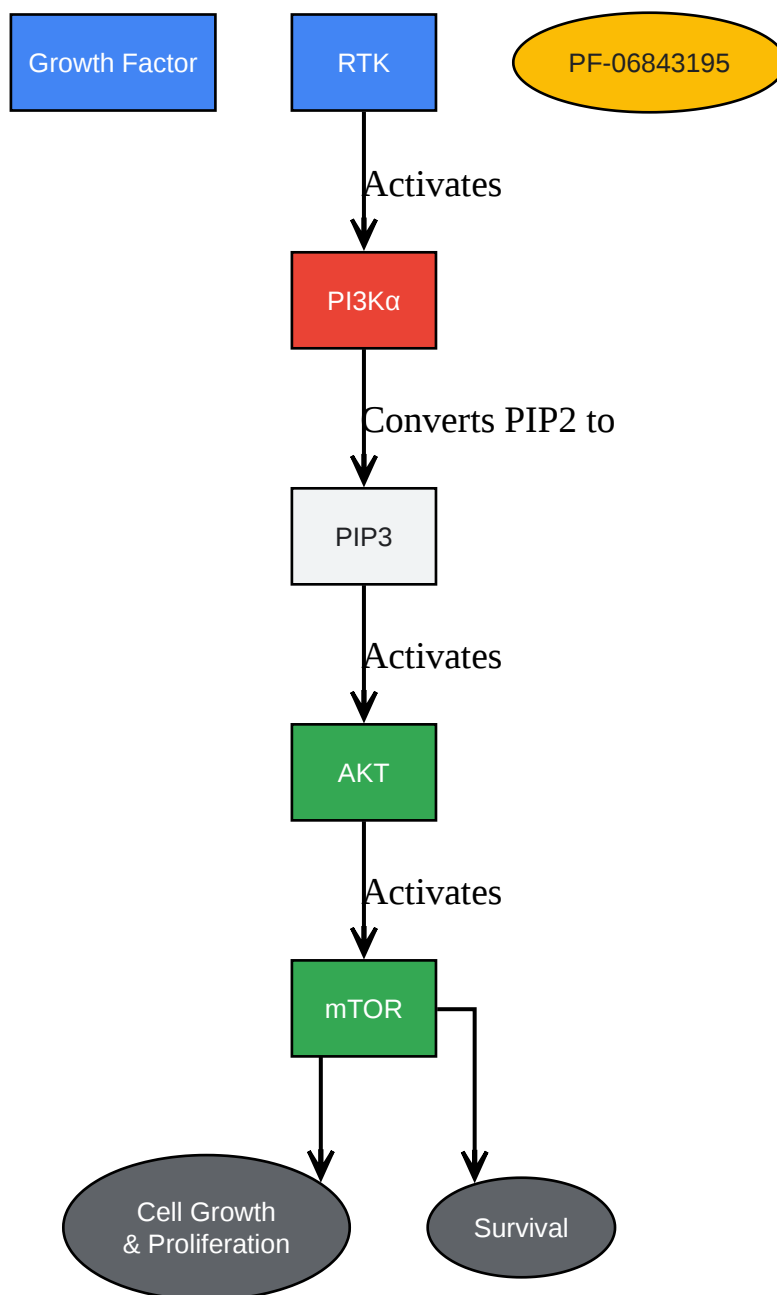
Introduction

PF-06843195 is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making PI3K α an attractive therapeutic target.[2] Preclinical evaluation of **PF-06843195** in appropriate animal models is a critical step in its development as a potential anti-cancer agent.

Mechanism of Action

PF-06843195 selectively inhibits the catalytic activity of the p110 α subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, and subsequently mTOR. This cascade ultimately results in the inhibition of cell growth, proliferation, and survival in cancer cells with a dysregulated PI3K pathway.

Signaling Pathway



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of **PF-06843195**.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo pharmacokinetic data for **PF-06843195**.

Table 1: In Vitro Potency of **PF-06843195**

Target/Cell Line	Assay	IC50 (nM)	Reference
PI3K α (Rat1 fibroblasts)	Cellular	18	[1]
PI3K β (Rat1 fibroblasts)	Cellular	360	[1]
PI3K δ (Rat1 fibroblasts)	Cellular	160	
mTOR	Cellular	1500	
MCF7 (Breast Cancer)	Proliferation	62	
T47D (Breast Cancer)	Proliferation	32	
pAKT (T308) in MCF7	Cellular	7.8	
pAKT (T308) in T47D	Cellular	8.7	

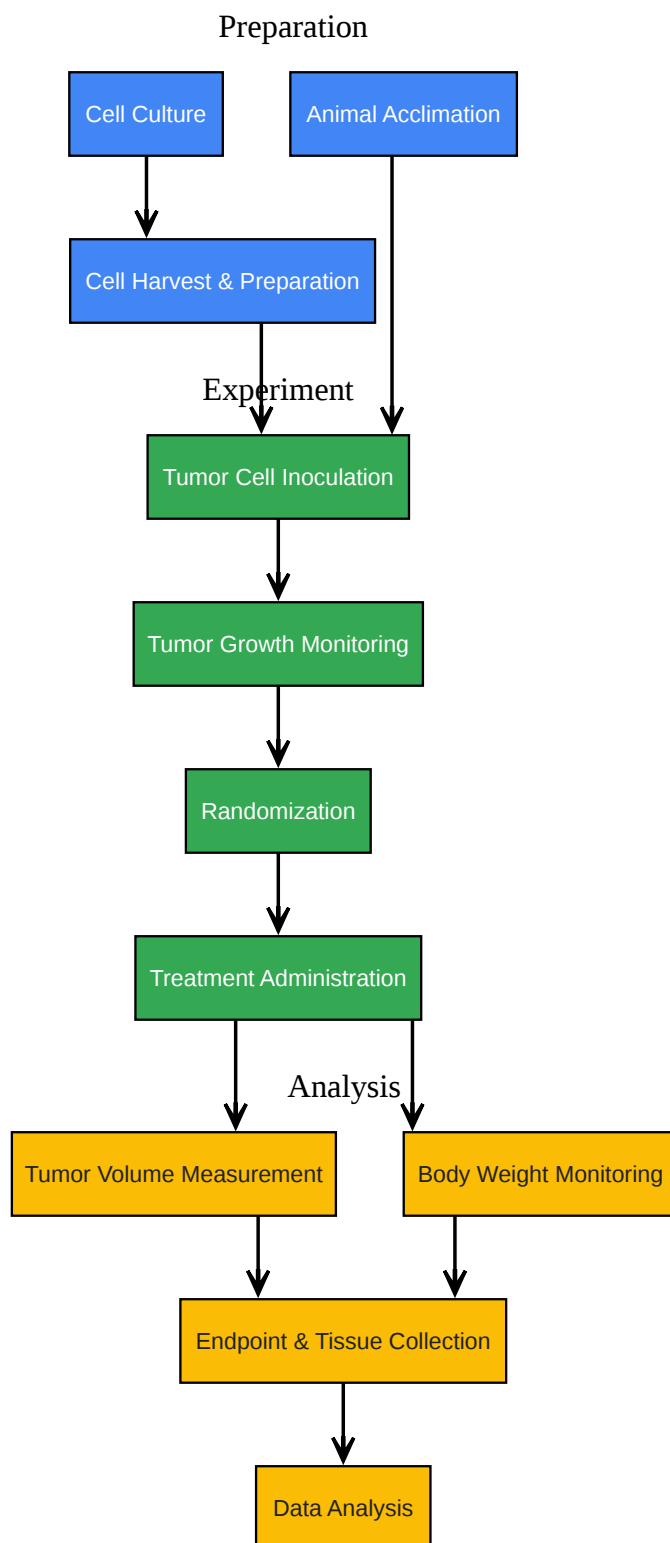
Table 2: Pharmacokinetic Parameters of **PF-06843195** in Rats

Parameter	Administration Route	Dose	Value	Reference
Oral Bioavailability	Oral Gavage	10 mg/kg	25%	
Half-life ($t_{1/2}$)	Intravenous	2 mg/kg	3.6 hours	
Plasma Clearance	Intravenous	2 mg/kg	30 mL/min/kg	
Volume of Distribution	Intravenous	2 mg/kg	3.0 L/kg	

Note: Specific dosage and administration details for **PF-06843195** in mouse efficacy models are not publicly available in the searched resources. The following protocols are based on general methodologies for similar PI3K inhibitors in mouse xenograft models.

Experimental Protocols

General Workflow for a Mouse Xenograft Study



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Caption: General experimental workflow for an in vivo mouse xenograft study.

Detailed Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a framework for evaluating the anti-tumor activity of **PF-06843195** in a subcutaneous xenograft mouse model.

1. Materials and Reagents:

- Compound: **PF-06843195**
- Vehicle: A suitable vehicle for oral administration. Based on protocols for similar compounds, a formulation of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water is a common choice. Alternatively, a solution of 10% NMP and 90% PEG300 has been used for other PI3K inhibitors.
- Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
- Cancer Cells: A human cancer cell line with a known PIK3CA mutation or PI3K pathway activation (e.g., MCF7, T47D).
- Cell Culture Media and Reagents: As required for the chosen cell line.
- Matrigel® Basement Membrane Matrix (optional, to enhance tumor take rate).
- Sterile PBS and syringes.
- Calipers for tumor measurement.

2. Animal Handling and Acclimation:

- All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
- House mice in a pathogen-free environment with ad libitum access to food and water.
- Allow a minimum of one week for acclimatization before the start of the experiment.

3. Cell Preparation and Inoculation:

- Culture cancer cells to ~80% confluency.
- Harvest cells using standard trypsinization methods and wash with sterile PBS.
- Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of $5-10 \times 10^6$ cells per 100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-200 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Drug Preparation and Administration:

- Preparation of Dosing Solution:
 - On each day of dosing, freshly prepare the **PF-06843195** formulation.
 - Accurately weigh the required amount of **PF-06843195** and suspend it in the chosen vehicle.
 - Ensure a homogenous suspension through vortexing or sonication.
- Administration:
 - Administer **PF-06843195** or vehicle to the respective groups via oral gavage.
 - The dosing volume should be consistent across all animals (typically 100-200 μ L for mice).

- A suggested starting dose, based on pharmacokinetic data in rats and typical doses for other PI3K inhibitors in mice, could be in the range of 10-50 mg/kg, administered daily. However, dose-ranging studies are recommended to determine the optimal efficacious and well-tolerated dose.

6. Monitoring and Endpoints:

- Continue to measure tumor volume and body weight 2-3 times per week.
- Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
- The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant distress or weight loss (>20%).
- At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.

7. Data Analysis:

- Calculate the mean tumor volume \pm SEM for each group over time.
- Determine the tumor growth inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.
- Statistically analyze the differences in tumor growth between the treatment and control groups.

Conclusion

PF-06843195 is a promising selective PI3K α inhibitor with demonstrated in vitro potency. While specific in vivo efficacy data in mouse models is not readily available in the public domain, the provided protocols, based on established methodologies for similar compounds, offer a robust framework for researchers to design and execute preclinical studies. Careful dose-finding and tolerability assessments will be crucial to successfully evaluate the therapeutic potential of **PF-06843195** in various cancer models.

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References

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